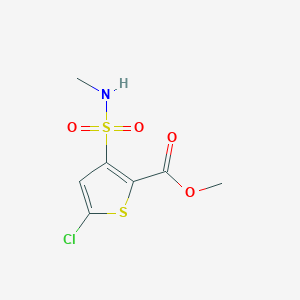

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S2/c1-9-15(11,12)4-3-5(8)14-6(4)7(10)13-2/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJZPHCNBFFGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589875 | |

| Record name | Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70374-37-7 | |

| Record name | Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a key intermediate in modern pharmaceutical synthesis. We will delve into its chemical identity, synthesis protocols, mechanistic insights, and its critical role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Compound Identification and Physicochemical Properties

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a thiophene derivative with the confirmed Chemical Abstracts Service (CAS) number 70374-37-7 [1][2][3]. Its structure, featuring a chlorinated thiophene ring functionalized with a methyl ester and an N-methylsulfamoyl group, makes it a versatile building block in medicinal chemistry.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 70374-37-7 | [1][2] |

| Molecular Formula | C₇H₈ClNO₄S₂ | [2] |

| Molecular Weight | 269.73 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 103-105 °C | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (slightly) | |

| Boiling Point (Predicted) | 424.6 ± 55.0 °C | [2] |

| Density (Predicted) | 1.503 ± 0.06 g/cm³ | [2] |

Synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate

The synthesis of this intermediate is a critical step in the production of several active pharmaceutical ingredients (APIs). An environmentally conscious and efficient synthesis method has been developed, avoiding the use of harsher reagents like phosphorus pentachloride[4][5].

Recommended Synthesis Protocol

This protocol is based on a modern approach that utilizes thionyl chloride for the esterification of the carboxylic acid precursor[4].

Starting Material: 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid.

Reagents and Solvents:

-

Dichloromethane (CH₂Cl₂)

-

N,N-dimethylformamide (DMF) - Catalyst

-

Thionyl chloride (SOCl₂)

-

Methanol (CH₃OH)

-

Triethylamine (Et₃N)

Step-by-Step Procedure:

-

Reaction Setup: In a four-necked flask under a nitrogen atmosphere, suspend 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid in dichloromethane.

-

Acyl Chloride Formation: Cool the mixture to 0-5 °C and add N,N-dimethylformamide (catalyst), followed by the dropwise addition of thionyl chloride.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 45-50 °C) and maintain for 2-8 hours to form the acyl chloride intermediate.

-

Esterification: Cool the reaction mixture and add methanol dropwise, followed by the addition of triethylamine.

-

Final Reaction: Heat the mixture to reflux (45-50 °C) and maintain for another 2-8 hours to complete the esterification.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like methanol, to yield Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate[6].

Reaction Mechanism

The synthesis proceeds through a two-step mechanism: the formation of an acyl chloride followed by its esterification.

-

Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride. DMF catalyzes this reaction by forming a Vilsmeier reagent with thionyl chloride, which then reacts with the carboxylic acid.

-

Esterification: The acyl chloride is then subjected to nucleophilic attack by methanol. Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the methyl ester.

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis workflow for Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.

Application in Drug Development: The Synthesis of Lornoxicam

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a pivotal intermediate in the synthesis of Lornoxicam, a potent NSAID of the oxicam class[5][7]. Lornoxicam is used for the treatment of pain and inflammation in rheumatic diseases[7].

The synthesis of Lornoxicam from this intermediate involves a key cyclization and subsequent amidation step. The overall pathway highlights the importance of the structural features of the thiophene intermediate.

The logical progression from the intermediate to the final API, Lornoxicam, is illustrated below.

Caption: Key steps in the synthesis of Lornoxicam from the thiophene intermediate.

Spectroscopic Characterization

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate and its precursors. Thiophene derivatives and sulfonyl chlorides warrant careful handling in a well-ventilated fume hood[9][10].

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat or chemical-resistant apron.

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Handle in an inert atmosphere (e.g., under nitrogen) if the compound is sensitive to moisture.

-

In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention[9][11].

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture ingress.

Conclusion

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of the widely used anti-inflammatory drug, Lornoxicam. Understanding its synthesis, properties, and handling is crucial for researchers and professionals in drug development. The move towards more environmentally benign synthesis methods for this compound underscores the industry's commitment to sustainable practices.

References

-

2a biotech. METHYL 5-CHLORO-3-(N-METHYLSULFAMOYL)THIOPHENE-2-CARBOXYLATE. Available at: [Link].

-

Quick Company. Improved Process For The Preparation Of Lornoxicam. Available at: [Link].

-

Patsnap Eureka. Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester. Available at: [Link].

- Google Patents. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.

-

ChemBK. 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. Available at: [Link].

-

Cole-Parmer. Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. Available at: [Link].

-

Drugs Synthesis Database. Chlortenoxicam, Lornoxicam, HN-10000, TS-110, Ro-13-9297, CLTX, Xefocam, Taigalor, Telos, Lorcam, Acabel, Xefo, Safem. Available at: [Link].

-

PubChem. 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. Available at: [Link].

-

ChemBK. 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. Available at: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 7. Improved Process For The Preparation Of Lornoxicam [quickcompany.in]

- 8. 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | C6H6ClNO4S2 | CID 20380262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-technique analytical workflow required for unambiguous structure confirmation. The guide emphasizes the synergy between spectroscopic and spectrometric methods, detailing the causality behind experimental choices and presenting self-validating protocols. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction, this guide establishes a robust methodology for the definitive characterization of this and structurally related thiophene derivatives.

Introduction: The Imperative of Unambiguous Structure Verification

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (CAS No. 70374-37-7) is a substituted thiophene derivative of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its molecular framework incorporates a thiophene ring, a halogen, a sulfonamide, and a methyl ester, presenting a rich tapestry of functional groups that necessitate a multi-faceted analytical approach for complete and accurate characterization. The precise arrangement of these functionalities is critical to the compound's reactivity and its utility in subsequent synthetic steps. Therefore, its unambiguous structural elucidation is a foundational requirement for its application in drug discovery and development.

This guide will systematically deconstruct the process of elucidating the structure of this molecule, moving from initial confirmation of molecular weight and elemental composition to the fine details of atomic connectivity and three-dimensional arrangement. Each analytical technique is presented not merely as a procedural step, but as a critical piece of a larger puzzle, with the interpretation of each data set informing and corroborating the others.

The Analytical Workflow: A Symphony of Techniques

The structure elucidation of a novel or synthesized compound is a systematic process of evidence gathering. For a molecule with the complexity of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a logical and hierarchical workflow is essential. The following diagram illustrates the proposed analytical pathway, designed to maximize information while ensuring data integrity at each stage.

Caption: A logical workflow for the structure elucidation of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry provides the foundational data points of molecular weight and elemental composition. For a halogenated compound like Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, high-resolution mass spectrometry (HRMS) is indispensable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode to facilitate the formation of the [M+H]⁺ adduct.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern for the presence of chlorine.

Data Interpretation and Expected Results

The molecular formula of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is C₇H₈ClNO₄S₂. The expected HRMS data would confirm this composition. A key feature to observe is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 peak pattern.[1][2]

| Parameter | Expected Value | Significance |

| Molecular Formula | C₇H₈ClNO₄S₂ | Defines the elemental composition. |

| Theoretical [M+H]⁺ (³⁵Cl) | 270.9692 | Confirms the molecular weight. |

| Observed [M+H]⁺ | Within 5 ppm of theoretical | High accuracy confirms elemental composition. |

| Isotopic Peak [M+2+H]⁺ (³⁷Cl) | ~33% intensity of [M+H]⁺ | Unambiguously indicates the presence of one chlorine atom.[1] |

This initial MS analysis provides a high degree of confidence in the molecular formula before proceeding to more detailed structural analysis.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound's chemical architecture.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Data Interpretation and Expected Results

The IR spectrum of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is expected to show characteristic absorption bands for the N-H bond of the sulfonamide, the C=O of the ester, the S=O of the sulfonamide, and the C-S of the thiophene ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Sulfonamide) | 3300-3200 | Stretching |

| C-H (Aromatic/Alkyl) | 3100-2900 | Stretching |

| C=O (Ester) | 1725-1705 | Stretching |

| S=O (Sulfonamide) | 1350-1310 and 1160-1120 | Asymmetric and Symmetric Stretching[3] |

| C-S (Thiophene) | 700-600 | Stretching[4] |

The presence of these bands provides strong evidence for the proposed functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is employed to construct a complete picture of the carbon and proton framework.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number, environment, and coupling of protons.

-

¹³C NMR: Shows the number and chemical environment of carbon atoms.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

Data Interpretation and Expected Results

Based on the structure of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, the following NMR data would be anticipated.

¹H NMR:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Thiophene H-4 | 7.5 - 7.8 | Singlet | 1H |

| Ester -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| Sulfonamide -NH | 5.0 - 6.0 | Quartet (due to coupling with N-CH₃) | 1H |

| Sulfonamide N-CH₃ | 2.8 - 3.0 | Doublet (due to coupling with NH) | 3H |

¹³C NMR:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Ester) | 160 - 165 |

| Thiophene C-5 | 135 - 140 |

| Thiophene C-3 | 130 - 135 |

| Thiophene C-4 | 125 - 130 |

| Thiophene C-2 | 120 - 125 |

| Ester -OCH₃ | 52 - 55 |

| Sulfonamide N-CH₃ | 28 - 32 |

The 2D NMR experiments would provide the crucial correlations to piece the structure together, as illustrated in the following diagram:

Caption: Expected key HMBC correlations for structure confirmation.

Single-Crystal X-ray Diffraction: The Definitive Answer

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure.[5][6] It provides a three-dimensional map of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Data Interpretation and Expected Results

The output of a successful X-ray diffraction experiment is a detailed crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) of the molecule. This data will definitively confirm the connectivity established by NMR and provide precise geometric parameters.

| Parameter | Expected Information | Significance |

| Connectivity | Confirms the atomic connections. | Validates the structure proposed by NMR. |

| Bond Lengths/Angles | Provides precise measurements. | Offers insight into electronic effects and strain. |

| Conformation | Shows the three-dimensional arrangement. | Important for understanding intermolecular interactions. |

| Absolute Configuration | Can be determined if the molecule is chiral. | N/A for this achiral molecule, but crucial for chiral analogs. |

Conclusion: A Self-Validating Approach to Structure Elucidation

The structure elucidation of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a prime example of the power of a multi-technique analytical approach. Each method provides a unique and essential piece of the structural puzzle, and the congruence of the data from all techniques creates a self-validating system. From the initial confirmation of the molecular formula by HRMS, through the identification of functional groups by IR, to the detailed mapping of atomic connectivity by NMR, and finally, the definitive 3D structure from X-ray crystallography, this workflow ensures the highest level of confidence in the final structural assignment. This robust methodology is not only critical for the characterization of this specific molecule but also serves as a valuable template for the structural elucidation of other complex organic molecules in the pharmaceutical and chemical industries.

References

- Trapp, N., & Diederich, F. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

- Mohareb, R. M., Abdallah, A. E. M., Helal, M. H. E., & Shaloof, S. M. H. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Acta Pharmaceutica, 65(4), 367-381.

-

Clark, J. (2021). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

- Alves, M., & Ferreira, M. (2019). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Chirality (pp. 1-24). IntechOpen.

-

LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

- Harada, N. (2019). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

-

Can, N. Ö., & Alyürük, H. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Retrieved from [Link]

- Al-Ghorbani, M., & Chethan, J. D. (2025).

- Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of medicinal chemistry, 18(5), 505–509.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Takhistov, V. V., & Ponomarev, D. A. (2008). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 77(1), 49.

-

PubChem. (n.d.). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. Retrieved from [Link]

- Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & pharmaceutical bulletin, 14(7), 756–762.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

- Kumar, A., & Singh, P. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

- Bertini, I., Canti, G., & Luchinat, C. (1982). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica chimica acta, 67, L31–L33.

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

- Nfor, E. N., Akange, N. A., Ayemwen, C. E., Oladipupo, A. S., Forster, C., & Akitsu, T. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules (Basel, Switzerland), 27(21), 7480.

- Sone, T., & Abe, Y. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 81(10), 1597-1601.

-

ChemBK. (2024, April 9). 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. Retrieved from [Link]

-

Prime Scholars. (2017, January 9). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST WebBook. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | C6H6ClNO4S2 | CID 20380262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C6H4Cl2O4S2 | CID 10869516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijcpa.in [ijcpa.in]

- 7. Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate | 70374-37-7 [chemicalbook.com]

An In-depth Technical Guide to C7H8ClNO4S2 Isomers for Drug Development Professionals

This guide provides a comprehensive technical overview of two key isomers with the molecular formula C7H8ClNO4S2: 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid and ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate . This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and potential therapeutic applications of these compounds.

Introduction: The Significance of Sulfur and Chlorine-Containing Heterocycles in Medicinal Chemistry

The incorporation of sulfur and chlorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of small molecules. Thiophene and thiazole rings, in particular, are privileged structures found in numerous approved drugs. The presence of a sulfonamide or sulfonyl chloride group, combined with a chlorine substituent, can significantly influence a compound's acidity, lipophilicity, and ability to interact with biological targets. This guide delves into the specifics of two such compounds, highlighting their potential as starting points for novel drug discovery programs.

Part 1: 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid

This compound, a derivative of 5-chlorothiophene-2-sulfonic acid, presents a compelling scaffold for the development of targeted therapeutics, particularly in the area of anticoagulation.

IUPAC Name and Structural Elucidation

The systematic IUPAC name for this isomer is 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid .

-

Molecular Formula: C7H8ClNO4S2

-

Molecular Weight: 269.73 g/mol

-

Structure:

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through a multi-step process, beginning with the readily available precursor, 5-chlorothiophene-2-carboxylic acid. The causality behind the chosen synthetic route lies in the robust and well-documented reactions for the conversion of carboxylic acids to sulfonyl chlorides, followed by sulfonamide formation.

Experimental Protocol: Synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid

-

Step 1: Synthesis of 5-chlorothiophene-2-sulfonyl chloride.

-

Rationale: Conversion of the carboxylic acid to the more reactive sulfonyl chloride is a key activation step. Thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) is a standard and efficient method for this transformation.

-

Procedure: To a solution of 5-chlorothiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux and monitored by TLC until completion. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-chlorothiophene-2-sulfonyl chloride.

-

-

Step 2: Synthesis of N-methyl-2-aminoacetic acid (Sarcosine) methyl ester.

-

Rationale: Protection of the carboxylic acid of sarcosine as a methyl ester prevents unwanted side reactions during the subsequent sulfonylation step.

-

Procedure: Sarcosine (1 equivalent) is dissolved in methanol, and the solution is cooled in an ice bath. Thionyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure to give sarcosine methyl ester hydrochloride.

-

-

Step 3: Sulfonamide Formation.

-

Rationale: The nucleophilic nitrogen of the sarcosine methyl ester attacks the electrophilic sulfur of the sulfonyl chloride, forming the stable sulfonamide bond. A base is required to neutralize the HCl generated during the reaction.

-

Procedure: To a solution of sarcosine methyl ester hydrochloride (1 equivalent) and a base such as triethylamine (2.2 equivalents) in dichloromethane, a solution of 5-chlorothiophene-2-sulfonyl chloride (1 equivalent) in dichloromethane is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

-

Step 4: Hydrolysis of the Methyl Ester.

-

Rationale: The final step involves the deprotection of the carboxylic acid. Basic hydrolysis using lithium hydroxide is a mild and effective method that minimizes side reactions.

-

Procedure: The crude product from the previous step is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide (1.5 equivalents) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the organic solvent is removed, and the aqueous layer is acidified with dilute HCl. The precipitated product is collected by filtration, washed with water, and dried to afford 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid.

-

Caption: Synthetic workflow for the target compound.

Spectroscopic Characterization

The structure of the final compound would be confirmed using a suite of spectroscopic techniques.

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the thiophene protons, the methylene protons of the acetic acid moiety, and the N-methyl protons. |

| ¹³C NMR | Resonances for the thiophene carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the N-methyl carbon. |

| IR (Infrared) | Characteristic absorption bands for the S=O stretching of the sulfonamide, the C=O stretching of the carboxylic acid, and the O-H stretching of the carboxylic acid. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Potential Applications in Drug Development: A Focus on Factor Xa Inhibition

Compounds containing the 5-chlorothiophene-2-carboxamide scaffold have been identified as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. [1][2][3][4]Inhibition of Factor Xa is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders. The structural features of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid, particularly the chlorothiophene moiety which can occupy the S1 binding pocket of Factor Xa, make it a promising candidate for development as an anticoagulant. [4] Experimental Protocol: In Vitro Factor Xa Inhibition Assay

-

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of purified human Factor Xa using a chromogenic substrate.

-

Procedure:

-

A solution of human Factor Xa is incubated with various concentrations of the test compound in a suitable buffer.

-

A chromogenic substrate for Factor Xa is added to initiate the reaction.

-

The rate of substrate cleavage, which results in a color change, is measured spectrophotometrically.

-

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.

-

Part 2: Ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate

This thiazole derivative, containing a reactive chlorosulfonyl group, serves as a versatile intermediate for the synthesis of a variety of biologically active sulfonamides.

IUPAC Name and Structural Elucidation

The systematic IUPAC name for this isomer is ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate .

-

Molecular Formula: C7H8ClNO4S2

-

Molecular Weight: 269.73 g/mol [5][6]* Structure:

Caption: Structure of ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate.

Synthesis and Mechanistic Insights

The synthesis of this compound likely involves the chlorosulfonation of a pre-formed thiazole ring. This approach is favored due to the directing effects of the substituents on the thiazole ring, which facilitate the introduction of the sulfonyl chloride group at the 2-position.

Experimental Protocol: Synthesis of ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate

-

Step 1: Synthesis of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.

-

Rationale: The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring from a thiourea and an α-haloketone.

-

Procedure: A mixture of ethyl 2-chloroacetoacetate (1 equivalent) and thiourea (1 equivalent) in ethanol is heated to reflux. [3][7]The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, is collected by filtration.

-

-

Step 2: Diazotization and Sandmeyer-type Reaction.

-

Rationale: The amino group at the 2-position of the thiazole is converted to a diazonium salt, which is then displaced by a chlorosulfonyl group in a Sandmeyer-type reaction. This is a standard method for introducing sulfonyl chloride functionalities onto aromatic and heteroaromatic rings.

-

Procedure: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and acetic acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise to form the diazonium salt. This solution is then added to a solution of sulfur dioxide in acetic acid containing copper(I) chloride as a catalyst. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate.

-

Caption: Synthetic workflow for the target compound.

Spectroscopic Characterization

| Technique | Expected Key Features |

| ¹H NMR | Signals for the ethyl ester protons (quartet and triplet), and the methyl protons on the thiazole ring (singlet). |

| ¹³C NMR | Resonances for the thiazole ring carbons, the carbonyl carbon of the ester, the ethyl carbons, and the methyl carbon. |

| IR (Infrared) | Strong absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride, and the C=O stretching of the ester. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight, and characteristic isotopic pattern due to the presence of chlorine. |

Potential Applications in Drug Development: A Versatile Synthetic Intermediate

The primary utility of ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate in drug development lies in its role as a versatile intermediate. The highly reactive sulfonyl chloride group can readily react with a wide range of nucleophiles, such as amines and phenols, to generate a library of sulfonamide derivatives. Thiazole-containing sulfonamides have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. [8] Experimental Protocol: Synthesis of a Sulfonamide Library

-

Principle: Parallel synthesis techniques can be employed to rapidly generate a diverse library of sulfonamide derivatives from the title compound.

-

Procedure:

-

An array of primary and secondary amines (or other nucleophiles) is dispensed into a multi-well plate.

-

A solution of ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) is added to each well.

-

The plate is agitated at room temperature to allow the reactions to proceed.

-

After completion, the reaction mixtures are worked up in parallel, and the resulting sulfonamide derivatives are purified and screened for biological activity.

-

Conclusion

The two isomers of C7H8ClNO4S2, 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid and ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate , represent valuable molecular entities for drug discovery and development. The former shows promise as a lead compound for the development of novel anticoagulants targeting Factor Xa. The latter serves as a key building block for the synthesis of diverse libraries of sulfonamides with the potential for a wide range of therapeutic applications. The synthetic routes and analytical methods outlined in this guide provide a solid foundation for researchers to further explore the potential of these compounds in their drug discovery programs.

References

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. [Link]

-

Chlorothiophenecarboxamides as P1 surrogates of inhibitors of blood coagulation factor Xa. PubMed. [Link]

-

Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. PubMed. [Link]

-

5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

- Preparation of 4-methyl thiazole-5-carboxyl acid.

- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

-

2-chlorosulfonyl-4-methyl-thiazole-5-carboxylic acid ethyl ester. PubChem. [Link]

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem. [Link]

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

-

Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. ResearchGate. [Link]

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. MDPI. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

-

1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. ResearchGate. [Link]

- Synthesis process of 2-thiopheneacetic acid.

- WO 2013/164833 A1.

Sources

- 1. Chlorothiophenecarboxamides as P1 surrogates of inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 8. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate

An In-depth Analysis for Drug Discovery & Development Professionals

Executive Summary

This technical guide provides a detailed spectroscopic characterization of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (CAS No. 70374-37-7), a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data repository. It offers a synthesized, interpretive analysis grounded in first principles of spectroscopy and data from closely related structural analogs. We present a detailed examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic signatures. The methodologies herein are designed to be self-validating, providing researchers with a robust framework for unambiguous identification, purity assessment, and quality control. This guide is structured to empower scientists in drug development to confidently utilize this molecule by understanding its fundamental physicochemical properties.

Introduction: The Significance of Structural Verification

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a substituted thiophene derivative. Molecules of this class are prevalent in pharmaceuticals due to the thiophene ring's ability to act as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic profiles. The molecule's functionality—a halogenated aromatic ring, a methyl ester, and an N-methylsulfonamide group—makes it a versatile intermediate for constructing more complex drug candidates.

Given its role as a critical starting material, unequivocal structural confirmation is paramount. Failure to verify the identity and purity of such a key intermediate can lead to significant downstream consequences, including failed syntheses, ambiguous biological data, and costly project delays. This guide employs a multi-technique spectroscopic approach (MS, IR, and NMR) to create a comprehensive and definitive analytical profile of the title compound.

Molecular Structure

Caption: Chemical Structure of the Target Compound.

Synthesis and Sample Preparation for Analysis

The title compound is typically synthesized from its corresponding sulfonyl chloride precursor. Understanding the synthesis is crucial as it informs potential impurity profiles.

Synthetic Protocol Outline

A common synthetic route involves the reaction of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate with methylamine.[1][2]

-

Dissolution: The precursor, Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base and Amine Addition: The solution is cooled in an ice bath (0 °C). A base, typically a tertiary amine like triethylamine or pyridine, is added to act as an acid scavenger.

-

Reaction: An aqueous or methanolic solution of methylamine is added dropwise to the cooled solution.

-

Workup: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol for Analytical Sample Preparation

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expert Insight: DMSO-d₆ is often preferred for sulfonamides as it can prevent the exchange of the N-H proton, allowing for its observation and coupling.

-

IR Spectroscopy: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal. No further preparation is needed.

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. This stock is further diluted to a final concentration of ~1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization in positive ion mode.

Spectroscopic Data & In-Depth Interpretation

This section details the expected spectroscopic data based on the compound's structure and established principles of chemical analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, Electrospray Ionization (ESI) is an appropriate technique, as it is a soft ionization method that typically leaves the molecular ion intact.

-

Methodology: High-Resolution Mass Spectrometry (HRMS) using an ESI source in positive ion mode.

-

Molecular Formula: C₇H₈ClNO₄S₂

-

Monoisotopic Mass: 268.9532 Da

Expected Observations and Interpretation:

The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 269.9610 . A key validation point is the isotopic pattern conferred by the presence of one chlorine atom. A characteristic A+2 peak ([M+2+H]⁺) at m/z 271.9580 with an intensity of approximately one-third of the A peak ([M+H]⁺) is definitive evidence for a monochlorinated compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 269.9610 | Protonated molecular ion |

| [M+Na]⁺ | 291.9429 | Sodium adduct |

| [M+2+H]⁺ | 271.9580 | Isotopic peak due to ³⁷Cl |

Fragmentation Analysis: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can provide structural confirmation.[3] Fragmentation of sulfonamides and thiophene esters often follows predictable pathways.[4][5]

-

Loss of Methanol (-32 Da): Cleavage of the methyl ester can lead to the loss of methanol from the protonated molecule.

-

Loss of the Methoxycarbonyl group (-59 Da): Fragmentation can result in the loss of the •COOCH₃ radical.

-

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which can lead to ions corresponding to both sides of the bond.

-

Loss of SO₂ (-64 Da): A characteristic fragmentation for sulfonamides involves the extrusion of sulfur dioxide.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific chemical bonds.

-

Methodology: Fourier-Transform Infrared (FTIR) spectroscopy with an ATR accessory.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

|---|---|---|---|

| ~3350-3250 | Medium | N-H stretch | N-methylsulfonamide[6] |

| ~3100 | Weak | C-H stretch | Thiophene ring C-H |

| ~2950 | Weak | C-H stretch | Methyl groups (ester & N-methyl) |

| ~1720-1700 | Strong | C=O stretch | Conjugated Ester Carbonyl[7] |

| ~1550 | Medium | C=C stretch | Thiophene ring |

| ~1350-1320 | Strong | Asymmetric S=O stretch | Sulfonamide (SO₂)[8][9][10] |

| ~1170-1150 | Strong | Symmetric S=O stretch | Sulfonamide (SO₂)[8][9][10] |

| ~1250 | Strong | C-O stretch | Ester |

| ~920 | Medium | S-N stretch | Sulfonamide[6] |

| ~750 | Strong | C-Cl stretch | Aryl Chloride |

Interpretation: The IR spectrum provides a rapid fingerprint of the molecule's key functionalities. The most telling signals are the strong, sharp carbonyl (C=O) stretch of the conjugated ester around 1710 cm⁻¹ and the two prominent, strong bands for the asymmetric and symmetric S=O stretching of the sulfonamide group.[11][12] The presence of a medium-intensity peak in the 3300 cm⁻¹ region confirms the N-H bond of the secondary sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

-

Methodology: ¹H and ¹³C NMR spectra recorded on a 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

¹H NMR Analysis: The ¹H NMR spectrum is expected to be simple and highly informative, with four distinct signals.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.60 | Broad quartet | 1H | SO₂NH CH₃ | The N-H proton is expected to be downfield and may show coupling to the N-methyl protons. Its broadness is due to quadrupolar broadening and potential chemical exchange. |

| ~7.75 | Singlet | 1H | Thiophene H -4 | This lone proton on the thiophene ring is significantly deshielded by the adjacent electron-withdrawing sulfonyl and ester groups. It appears as a sharp singlet. |

| ~3.90 | Singlet | 3H | OCH₃ | The methyl ester protons are in a typical chemical shift range and appear as a singlet as there are no adjacent protons. |

| ~2.70 | Doublet | 3H | NCH₃ | These methyl protons are coupled to the N-H proton, resulting in a doublet. The chemical shift is influenced by the adjacent nitrogen atom.[9] |

¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~162 | C =O | The ester carbonyl carbon is expected in this downfield region. |

| ~145 | Thiophene C -3 | Carbon directly attached to the electron-withdrawing sulfonamide group. |

| ~138 | Thiophene C -5 | Carbon bearing the chlorine atom, shifted downfield by the halogen. |

| ~135 | Thiophene C -4 | The protonated carbon of the thiophene ring. |

| ~130 | Thiophene C -2 | Carbon attached to the ester group. |

| ~53 | OC H₃ | The methyl ester carbon. |

| ~29 | NC H₃ | The N-methyl carbon, shielded relative to the oxygen-bound methyl group. |

Integrated Spectroscopic Analysis: A Self-Validating Workflow

No single technique provides complete structural information. True confidence in structural assignment comes from integrating the data from all three methods, where each technique corroborates the findings of the others. This integrated approach forms a self-validating system.

Caption: Integrated workflow for spectroscopic structure elucidation.

-

MS Establishes the Formula: HRMS confirms the molecular formula and the presence of chlorine, setting the boundaries for what the structure can be.

-

IR Confirms the Pieces: IR spectroscopy verifies the presence of all key functional groups (ester, sulfonamide, aryl halide) predicted by the molecular formula.

-

NMR Puts the Pieces Together: NMR spectroscopy provides the final, high-resolution picture, showing the exact connectivity of the atoms and confirming the substitution pattern on the thiophene ring. The simplicity of the spectrum (a few sharp singlets and doublets) is highly characteristic and rules out isomeric possibilities.

Together, these data points create an analytical profile that is unique to Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, providing an exceptionally high degree of confidence in its identity.

Conclusion

This guide has detailed the comprehensive spectroscopic signature of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we have established a robust and self-validating analytical framework. The predicted data, based on fundamental principles and analysis of related structures, provides a reliable benchmark for researchers and quality control scientists. Adherence to the outlined analytical protocols will ensure the unambiguous identification of this critical synthetic intermediate, thereby upholding the integrity of research and development programs that rely upon it.

References

-

Smolinski, A., et al. (2000). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 14(12), 1057-1060. Available at: [Link]

-

Madsen, J. Ø., et al. (1970). The mass spectra of some thiophene-sulfonyl derivatives. Acta Chemica Scandinavica, 24, 2101-2108. Available at: [Link]

-

Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. Available at: [Link]

-

Bertolasi, V., & Gilli, G. (1981). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43. Available at: [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 59(6), 635-642. Available at: [Link]

-

Royal Society of Chemistry. (2018). Supporting Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

-

PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (2024). 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. Available at: [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-679. Available at: [Link]

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of methyl 3-amino-5-chloro-2-thiophenecarboxylate. Available at: [Link]

Sources

- 1. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C6H4Cl2O4S2 | CID 10869516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Solubility profile of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document synthesizes known qualitative solubility data with fundamental physicochemical principles. While quantitative public data is scarce, we provide a detailed, field-proven experimental protocol for determining equilibrium solubility, empowering research teams to generate the precise data required for their applications. The guide emphasizes the causality behind experimental design, ensuring a deep, practical understanding of the subject matter.

Introduction to the Target Compound

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a substituted thiophene derivative. Its structure is characterized by a central thiophene ring, a common scaffold in medicinal chemistry, functionalized with a chloro group, a methyl carboxylate ester, and an N-methylsulfamoyl group.[1] These functional groups dictate the molecule's chemical reactivity and its physical properties, including its solubility in various media. This compound serves primarily as a building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its solubility is therefore a critical parameter influencing process efficiency, yield, and purity during synthesis and downstream processing.

Chemical Structure:

-

IUPAC Name: methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate

-

Molecular Formula: C₈H₉ClNO₄S₂ (Note: some sources may list different formulas for related compounds)

-

Molecular Weight: Approx. 298.74 g/mol

Physicochemical Properties & Predicted Solubility Behavior

The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a useful heuristic, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Key Structural Features Influencing Solubility:

-

Thiophene Ring & Chloro Group: The aromatic thiophene ring and the chloro substituent contribute to the molecule's lipophilicity, favoring solubility in non-polar to moderately polar solvents.

-

Methyl Carboxylate Group (-COOCH₃): The ester group is a polar feature and can act as a hydrogen bond acceptor. This increases polarity compared to a simple alkyl-substituted thiophene.

-

N-methylsulfamoyl Group (-SO₂NHCH₃): This is a highly polar group capable of both donating (from the N-H bond) and accepting hydrogen bonds (from the sulfonyl oxygens). This functional group significantly enhances the compound's polarity and its potential to interact with polar protic and aprotic solvents.

The combination of these features results in a molecule of intermediate polarity. While the sulfamoyl group provides significant polar character, the ester and chlorinated thiophene backbone provide lipophilic character. Consequently, it is predicted to have limited solubility in highly non-polar solvents (e.g., hexanes) and also in highly polar protic solvents like water, where the energetic cost of breaking the strong water-water hydrogen bonds is not fully compensated.[2] Its optimal solubility is expected in polar aprotic solvents and some polar protic solvents that can effectively solvate both the polar and non-polar regions of the molecule.

Known Qualitative Solubility in Organic Solvents

Based on available technical literature, Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate has been reported to be soluble in several common organic solvents. This information, while not quantitative, is invaluable for initial solvent screening in synthesis and analysis.

| Solvent Class | Solvent Name | Reported Solubility | Source(s) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [2] |

| Halogenated | Dichloromethane (DCM) | Soluble | [1] |

| Halogenated | Chloroform | Soluble | [1] |

| Polar Protic | Ethanol | Soluble | [2] |

| Polar Protic | Water | Limited Solubility | [2] |

This qualitative data strongly suggests that polar aprotic and halogenated solvents are effective at dissolving the compound. The reported solubility in ethanol, a polar protic solvent, indicates its utility in certain process steps like crystallization. The limited aqueous solubility is typical for many organic intermediates of this size and complexity.[2]

The Science of Solubility Determination: A Senior Scientist's Perspective

Merely listing solvents is insufficient for robust process development. A quantitative understanding requires a validated experimental approach. The choice of methodology is critical and must be tailored to the intended application.

Causality in Method Selection: Equilibrium vs. Kinetic Solubility

Two primary types of solubility are measured: kinetic and thermodynamic (equilibrium).

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon dilution in an aqueous buffer. It's a high-throughput method used in early drug discovery for initial screening.

-

Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms. This is the gold-standard measurement for process chemistry, formulation, and regulatory submissions.[3][4]

For an intermediate like Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, where precise concentrations are needed for reaction stoichiometry, crystallization modeling, and analytical method development, equilibrium solubility is the required metric . The "shake-flask" method is the most reliable and widely accepted technique for determining equilibrium solubility.[3][5]

Logical Framework for Solvent Selection

The selection of solvents for a full solubility profile should be systematic. This diagram illustrates the relationship between the compound's properties and the choice of solvent classes to test.

Caption: Logical flow from compound features to solvent class selection.

Standard Protocol: Equilibrium Solubility by the Shake-Flask Method

This protocol is a self-validating system for accurately determining the equilibrium solubility of the target compound in a chosen organic solvent. It incorporates best practices recommended by international guidelines for API characterization.[3][5][6][7]

Materials and Equipment

-

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Validated analytical system for quantification (e.g., HPLC-UV)

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Shake-Flask solubility determination.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[3] A good starting point is to add ~20-50 mg of solid to 1-2 mL of the chosen solvent. Perform each solvent experiment in triplicate for statistical validity.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or a specific process temperature). Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24 hours.

-

Self-Validation (Ensuring Equilibrium): To ensure true equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points (e.g., <5% difference).[5]

-

Phase Separation: Once equilibrium is established, stop the shaker and allow the vials to stand briefly. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to create a compact pellet of the excess solid. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant from the top layer, being careful not to disturb the solid pellet. Immediately perform a gravimetrically recorded dilution into a suitable solvent (often the mobile phase of the analytical method) to prevent the compound from precipitating out of the saturated solution.

-

Quantification: Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method. The concentration is determined against a standard calibration curve prepared with the same compound.

-

Calculation and Reporting: Back-calculate the original concentration in the supernatant, accounting for all dilution factors. The final solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. The mean and standard deviation for the triplicate measurements should be reported.

Practical Implications in Drug Development

-

Process Chemistry: Quantitative solubility data is essential for selecting appropriate reaction and crystallization solvents, calculating solvent volumes, and predicting yields. For example, a solvent with high solubility at an elevated temperature but low solubility at room temperature is an ideal candidate for purification by cooling crystallization.

-

Formulation Science: For any potential development as a final API, understanding solubility is the first step in formulation design. It informs the decision to pursue a simple solution-based formulation or to investigate more complex approaches like amorphous solid dispersions for poorly soluble compounds.

-

Analytical Chemistry: Solubility data guides the preparation of stock solutions for analytical standards and the selection of diluents for sample analysis, ensuring the analyte remains in solution throughout the analytical procedure.

Conclusion

While publicly available quantitative data on the solubility of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is limited, its physicochemical properties and existing qualitative reports indicate good solubility in polar aprotic and halogenated organic solvents. This technical guide provides the theoretical framework and a robust, validated experimental protocol—the Shake-Flask method—to empower researchers to generate the high-quality, quantitative data necessary for informed decision-making in process chemistry and drug development. Adherence to this systematic approach ensures both accuracy and a thorough understanding of this critical chemical intermediate.

References

-

PubChem. 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report. Available from: [Link]

-

ChemBK. 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. Available from: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Available from: [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Journal of Molecular Structure. Available from: [Link]

-

PubChem. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

International Council for Harmonisation. ICH M9 Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

- Google Patents. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for "Design, synthesis and biological evaluation of novel quinoxalin-2(1H)-one derivatives as potent inhibitors of protein tyrosine phosphatase 1B". Available from: [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Available from: [Link]

-

U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. Available from: [Link]

Sources

The Multifaceted Biological Landscape of Substituted Thiophene Sulfonamides: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiophene Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of novel therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. When coupled with the sulfonamide functional group (-SO₂NH₂), the resulting thiophene sulfonamide core gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the significant biological activities of substituted thiophene sulfonamides, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the key mechanisms of action and provide detailed, field-proven experimental protocols for evaluating their therapeutic potential.

I. Carbonic Anhydrase Inhibition: A Dominant and Well-Established Activity

One of the most extensively studied biological activities of thiophene sulfonamides is their potent inhibition of carbonic anhydrases (CAs).[4][5][6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, makes them attractive drug targets.[5][6]

Mechanism of Action

Thiophene sulfonamides act as potent CA inhibitors by coordinating to the zinc ion in the enzyme's active site.[6] The sulfonamide moiety mimics the tetrahedral transition state of the CO₂ hydration reaction, effectively blocking the enzyme's catalytic activity. The thiophene ring and its various substituents play a crucial role in orienting the molecule within the active site and establishing additional interactions with surrounding amino acid residues, thereby influencing potency and isoform selectivity.[5][6]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory potency (IC₅₀) of substituted thiophene sulfonamides against human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II).

1. Materials and Reagents:

-

Purified human carbonic anhydrase (hCA I or hCA II)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compounds (substituted thiophene sulfonamides) dissolved in DMSO

-

96-well microplates

-

Microplate reader

2. Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the stock solution to obtain a range of concentrations.

-

In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the test compound solution to each well. Include a control well with DMSO instead of the test compound.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (NPA) to each well.

-

Immediately measure the absorbance at 400 nm using a microplate reader.

-

Monitor the change in absorbance over time (e.g., every 30 seconds for 5 minutes). The rate of NPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Carbonic Anhydrase Inhibition

| Compound ID | hCA I IC₅₀ (nM)[5] | hCA II IC₅₀ (nM)[5] | hCA IX Kᵢ (nM)[6] | hCA XII Kᵢ (nM)[6] |

| Thiophene-Sulfonamide A | 69 - 70,000 | 23.4 - 1,405 | 5.4 - 811 | 3.4 - 239 |

| Thiophene-Sulfonamide B | 224 - 7,544 | 2.2 - 7.7 | - | - |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

II. Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Substituted thiophene sulfonamides have emerged as a promising class of anticancer agents, demonstrating activity against various cancer cell lines.[7][8][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7][8][10][11]

Key Mechanisms of Anticancer Action:

-